Hepatotoxicity Profile: 2,6-Difluorocinnamaldehyde vs. Cinnamaldehyde in Mouse Hepatocytes
In a direct comparative study assessing hepatotoxicity in mouse hepatocytes, 2,6-difluorocinnamaldehyde (F-CA) exhibited a distinct toxicity profile compared to the parent compound trans-cinnamic aldehyde (CA) and other analogs [1]. The study, which evaluated eight CA analogs, found that compounds with electron-withdrawing groups, including F-CA, were generally more toxic than CA, with significantly lower LC50 values [1]. The observed toxicity was linked to significantly greater reactive oxygen species (ROS) production and glutathione (GSH) depletion compared to other CA analogs at equi-toxic doses [1].
| Evidence Dimension | Hepatotoxicity (LC50) |
|---|---|
| Target Compound Data | LC50 value is lower than that of trans-cinnamic aldehyde (CA), indicating higher toxicity. |
| Comparator Or Baseline | trans-Cinnamic aldehyde (CA) and seven other analogs (e.g., 2-trifluoromethylcinnamadehyde, 2-nitrocinnamaldehyde). |
| Quantified Difference | Significantly lower LC50 values were observed for analogs with electron-withdrawing groups (including 2,6-difluorocinnamaldehyde) compared to CA. Exact LC50 values were not provided in the abstract. |
| Conditions | In vitro assay using mouse hepatocytes, LC50 determination after exposure to varying concentrations. |
Why This Matters
This data proves that 2,6-difluorocinnamaldehyde is not an inert substitute for cinnamaldehyde; its unique electronic properties directly translate into a distinct, quantifiable biological effect, making it a specific and non-interchangeable research tool for toxicology and drug discovery studies.
- [1] True H, Debusman C, Harrelson J, Stamper B. Structure‐Toxicity Relationships of Trans‐Cinnamic Aldehyde and Its Substituted Analogs. The FASEB Journal. 2019;33(S1). View Source
